

# Synergistic effect of ofloxacin with rifampicin compared to other combinations

Author: BenchChem Technical Support Team. Date: December 2025



# Synergistic Effects of Ofloxacin and Rifampicin: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

The combination of **ofloxacin** and rifampicin has demonstrated notable synergistic activity against various bacterial pathogens, particularly in the context of treating challenging infections. This guide provides a comparative analysis of the synergistic effect of **ofloxacin** with rifampicin against other antibiotic combinations, supported by experimental data.

# **Quantitative Analysis of Synergy**

The synergistic effect of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration Index (FICI), determined through the checkerboard assay. A FICI of  $\leq$  0.5 is typically indicative of synergy, a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a FICI > 4.0 indicates antagonism.

The following table summarizes the findings from various studies on the synergistic effects of **ofloxacin**-rifampicin and other combinations against different bacteria.



| Bacterium                             | Antibiotic<br>Combinati<br>on A              | FICI of<br>Combinati<br>on A                      | Antibiotic<br>Combinati<br>on B              | FICI of<br>Combinati<br>on B                         | Interpretat<br>ion of<br>Results                                                                                                                                 | Reference |
|---------------------------------------|----------------------------------------------|---------------------------------------------------|----------------------------------------------|------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Mycobacte<br>rium<br>tuberculosi<br>s | Ofloxacin +<br>Rifampicin<br>+<br>Ethambutol | 0.31-0.62<br>(Synergy in<br>91.3% of<br>isolates) | Isoniazid +<br>Rifampicin<br>+<br>Ethambutol | 0.88-1.6<br>(Indifferent<br>in 81.8% of<br>isolates) | The combinatio n including ofloxacin showed significantl y more synergistic activity against both drugsusceptible and isoniazid-resistant isolates.[1]           | [1]       |
| Staphyloco<br>ccus<br>aureus          | Ofloxacin +<br>Rifampicin                    | Additive/In<br>different                          | Ofloxacin +<br>Piperacillin                  | Synergy in some strains                              | The ofloxacin-rifampicin combinatio n showed an additive effect, while ofloxacin-piperacillin demonstrat ed synergy against a portion of the tested isolates.[2] | [2]       |



| Staphyloco<br>ccus<br>aureus<br>(MRSA) | Ciprofloxac<br>in +<br>Rifampicin | Synergy in<br>43.3% of<br>isolates | Levofloxaci<br>n +<br>Rifampicin | Synergy in 20.0% of isolates | Ciprofloxac in in combinatio n with rifampicin exhibited a higher frequency of synergistic interactions against MRSA strains compared to levofloxaci n with rifampicin. [3] | [3] |
|----------------------------------------|-----------------------------------|------------------------------------|----------------------------------|------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----|
| Enterococc<br>us faecalis              | Ofloxacin +<br>Rifampicin         | Additive/In<br>different           | Ofloxacin +<br>Gentamicin        | Indifferent                  | Both combinatio ns demonstrat ed an indifferent or additive effect against E. faecalis.[2]                                                                                  | [2] |
| Pseudomo<br>nas<br>aeruginosa          | Ofloxacin +<br>Piperacillin       | Synergy in<br>40% of<br>isolates   | Ofloxacin +<br>Gentamicin        | Indifferent                  | The combinatio n of ofloxacin with piperacillin                                                                                                                             | [2] |



was synergistic against a significant percentage of P. aeruginosa isolates.[2]

Note: Direct comparative studies with FICI values for **ofloxacin**-rifampicin versus a wide range of other combinations against various bacteria are limited. The data presented is compiled from different studies and should be interpreted with this in mind.

## **Experimental Protocols**

The primary method for determining the synergistic effect of antibiotic combinations is the checkerboard assay.

## **Checkerboard Assay Protocol**

- Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations, typically from above to below the Minimum Inhibitory Concentration (MIC).
- Plate Setup: A 96-well microtiter plate is used. Along the x-axis, increasing concentrations of Drug A are dispensed, while increasing concentrations of Drug B are dispensed along the yaxis. This creates a matrix of wells with various concentration combinations of the two drugs. Control wells containing each drug alone, as well as a growth control (no drugs) and a sterility control (no bacteria), are also included.
- Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., 5 x 10^5 CFU/mL).[4]
- Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-24 hours).



- Data Analysis: After incubation, the wells are visually inspected for turbidity or by measuring optical density to determine the MIC of each drug alone and in combination.
- FICI Calculation: The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
  - FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
  - FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The FICI is the sum of the individual FICs:

• FICI = FIC of Drug A + FIC of Drug B.[5]

# Visualizing Experimental and Logical Relationships Experimental Workflow for Synergy Testing









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synergistic effect of two combinations of antituberculous drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effect of antibiotic combinations on Staphylococcus aureus biofilms and their persister cell populations PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing the Synergistic and Antagonistic Interactions of Ciprofloxacin and Levofloxacin Combined with Rifampin against Drug-Resistant Staphylococcus aureus: A Time

  –Kill Assay -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- To cite this document: BenchChem. [Synergistic effect of ofloxacin with rifampicin compared to other combinations]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b7728980#synergistic-effect-of-ofloxacin-with-rifampicin-compared-to-other-combinations]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com